molecular formula C9H16N2O2 B13817636 N-(1-acetylpiperidin-3-yl)acetamide

N-(1-acetylpiperidin-3-yl)acetamide

Cat. No.: B13817636
M. Wt: 184.24 g/mol
InChI Key: NAXQFKWEKYPJQI-UHFFFAOYSA-N
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Description

N-(1-acetylpiperidin-3-yl)acetamide is a chemical compound with the molecular formula C9H16N2O2. It is known for its presence in various pharmaceutical and chemical research applications. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-3-yl)acetamide typically involves the acylation of piperidine derivatives. One common method is the reaction of 3-piperidone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-acetylpiperidin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetylpiperidin-4-yl)acetamide
  • N-(1-acetylpiperidin-2-yl)acetamide
  • N-(1-acetylpiperidin-3-yl)propionamide

Uniqueness

N-(1-acetylpiperidin-3-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

N-(1-acetylpiperidin-3-yl)acetamide

InChI

InChI=1S/C9H16N2O2/c1-7(12)10-9-4-3-5-11(6-9)8(2)13/h9H,3-6H2,1-2H3,(H,10,12)

InChI Key

NAXQFKWEKYPJQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)C

Origin of Product

United States

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